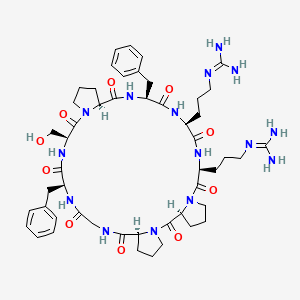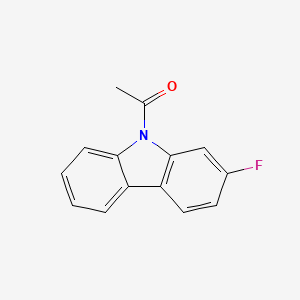
9-Acetyl-2-fluorocarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acetyl-2-fluorocarbazole is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-acetyl-2-fluorocarbazole typically involves the following steps:
Nitration: The starting material, carbazole, undergoes nitration to introduce a nitro group at the 2nd position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by fluorination using reagents like tetrafluoroboric acid.
Acetylation: Finally, the acetyl group is introduced at the 9th position using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
9-Acetyl-2-fluorocarbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 9-acetyl-2-fluorocarbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and fluorine groups enhance its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various therapeutic effects.
Comparison with Similar Compounds
9-Acetylcarbazole: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluorocarbazole: Lacks the acetyl group, affecting its reactivity and applications.
9-Acetyl-3-fluorocarbazole: Fluorine atom at the 3rd position instead of the 2nd, leading to different steric and electronic effects.
Uniqueness: 9-Acetyl-2-fluorocarbazole is unique due to the specific positioning of the acetyl and fluorine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C14H10FNO |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
1-(2-fluorocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C14H10FNO/c1-9(17)16-13-5-3-2-4-11(13)12-7-6-10(15)8-14(12)16/h2-8H,1H3 |
InChI Key |
KLPPTXUDVDKLNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one)](/img/structure/B14137825.png)
![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B14137845.png)
![1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14137850.png)
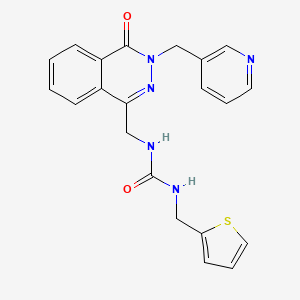
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14137852.png)
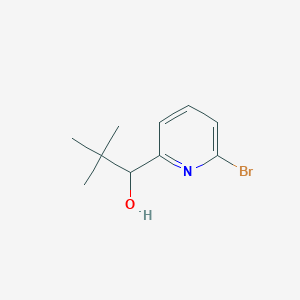
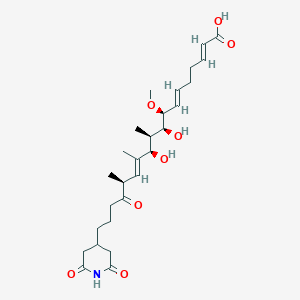
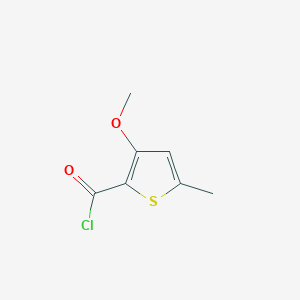
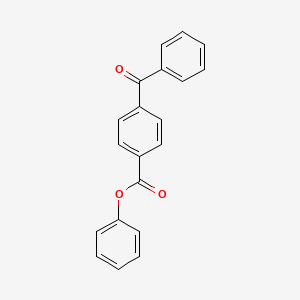
![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)

